(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride is a chemical compound characterized by its unique structure that includes a pyrazole ring and a fluorinated phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition. Its systematic name reflects the presence of a 4-fluorophenyl substituent on the pyrazole moiety, which may enhance its pharmacological properties.
This compound can be classified under organic compounds and specifically as an aromatic amine. It is synthesized from readily available precursors in organic synthesis laboratories and has been documented in various chemical databases, including PubChem and BenchChem. The compound's unique structure lends itself to various applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry.
The synthesis of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride generally involves several key steps:
The molecular formula for (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride is , with a molecular weight of approximately 233.7 g/mol. The compound features:
The structural representation can be described using InChI and InChI Key:
(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The primary targets for (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride are enzymes such as Trypsin-1 and Trypsin-2.
Mode of Action:
The compound is believed to interact with these enzymes, potentially inhibiting their activity. This inhibition could impact protein digestion and absorption processes in the small intestine, suggesting therapeutic potential in conditions related to digestive enzyme dysfunction.
The physical properties of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride include:
Chemical properties include:
Relevant data indicates that this compound exhibits significant biological activity, making it a candidate for further pharmacological studies .
(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride has potential applications in various scientific fields:
Research indicates that derivatives of this compound may also exhibit antibacterial properties, enhancing their utility in combating resistant bacterial strains .
The 1,3-diarylpyrazole architecture serves as the structural foundation for numerous clinically significant drugs. Celecoxib, a prototypical 1,3-diarylpyrazole derivative, revolutionized pain management as a selective COX-2 inhibitor with reduced gastrointestinal toxicity compared to non-selective NSAIDs. Its development validated the pyrazole scaffold as a viable platform for enzyme inhibition. Similarly, the anticancer agent crizotinib features a 1,3-disubstituted pyrazole core that potently inhibits anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase, demonstrating the scaffold's adaptability to oncology targets [5].
Table 1: Clinically Approved 1,3-Diarylpyrazole Derivatives
Drug Name | Therapeutic Category | Key Structural Features | Molecular Target |
---|---|---|---|
Celecoxib | NSAID (Anti-inflammatory) | 1-(4-Methylphenyl)-3-trifluoromethylpyrazole | COX-2 |
Crizotinib | Anticancer | 3-([1,2,3]Triazol-4-yl)-pyrazole derivative | ALK/c-Met |
Deracoxib | Veterinary NSAID | 3-Difluorophenyl substitution | COX-2 |
SC-560 | Experimental NSAID | 1,3-Diphenylpyrazole | COX-1 |
The discovery pathway of RO3201195 exemplifies the rational optimization of 1,3-diarylpyrazoles. This p38 MAP kinase inhibitor originated from high-throughput screening hits that were systematically optimized through structure-activity relationship studies. The crystallographic confirmation of its binding mode revealed a critical hydrogen bond between the pyrazole's exocyclic amine and threonine 106 in the ATP-binding pocket—an interaction that underpins its remarkable kinase selectivity. This compound advanced to Phase I clinical trials, demonstrating the pharmaceutical viability of the 1,3-diarylpyrazole framework [1].
The strategic incorporation of fluorophenyl groups at the N1-position of the pyrazole ring confers distinct advantages in drug design. Fluorine's strong electronegativity (3.98 on the Pauling scale) creates a polarized aromatic system that enhances dipole-dipole interactions with target proteins while simultaneously improving metabolic stability by resisting oxidative degradation. The 4-fluorophenyl substituent specifically provides optimal steric and electronic properties for fitting into hydrophobic binding pockets common in kinase domains and inflammatory mediators .
X-ray crystallographic studies of RO3201195 complexed with p38α MAP kinase revealed that the 4-fluorophenyl group nestles within a lipophilic pocket formed by residues Ile84, Leu86, His89, and Leu167. The fluorine atom engages in orthogonal multipolar interactions with backbone carbonyls, contributing approximately 0.8-1.2 kcal/mol to binding affinity. This precise positioning is facilitated by the fluorine's van der Waals radius (1.47 Å), which is intermediate between hydrogen (1.20 Å) and larger halogens, allowing optimal complementarity with the binding site [1].
Table 2: Biological Activity Profiles of Fluorophenyl-Substituted Pyrazoles
Compound Class | Biological Activity | Key Structural Features | Reference |
---|---|---|---|
3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole | Anticancer (NCI-H460, SW620, OVCA, AGS) | Biphenyl extension at C3 position | [5] |
1-(2'-Hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole | Cytotoxicity against A549 (IC₅₀ = 26-48 μM) | Glycerol-like side chain | [5] |
(E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)pyrazole | A549 apoptosis induction (IC₅₀ = 0.28 μM) | tert-Butyl hydrophobic anchor | [5] |
3-(1H-Indole-3-yl)-1H-pyrazole-5-carbohydrazide | HepG-2 inhibition (IC₅₀ = 0.71 μM) | Indole-pyrazole hybrid | [5] |
The synthesis of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine hydrochloride follows strategic retrosynthetic pathways. Key intermediates include 4-fluorophenylhydrazine hydrochloride and ethoxymethylenemalononitrile, which undergo cyclocondensation to form the pyrazole core. Subsequent functionalization at the 4-position proceeds through either Vilsmeier-Haack formylation followed by reductive amination, or direct chloromethylation with subsequent amination. The hydrochloride salt formation enhances crystallinity and water solubility—critical factors for pharmaceutical processing and bioavailability. The commercial availability of related building blocks like 1-(4-fluorophenyl)-1H-pyrazol-4-ol and [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol underscores the established synthetic routes to this pharmacophore [7].
The strategic incorporation of the methanamine functionality (-CH₂NH₂) at the pyrazole 4-position significantly modulates the blood-brain barrier (BBB) penetration potential of this compound class. This primary amine group exhibits calculated pKa values of 8.5-9.2, ensuring partial protonation at physiological pH (7.4). This balanced ionization state enhances solubility in aqueous environments while retaining sufficient lipophilicity for passive diffusion through endothelial cell membranes. Comparative studies of RO3201195 analogues demonstrated that the 4-aminomethyl substitution improved BBB permeability by 3.7-fold compared to carboxylate-bearing derivatives [1] [3].
Advanced neuroimaging techniques utilizing dynamic contrast-enhanced MRI have quantified BBB permeability changes associated with small molecule therapeutics. The transfer constant (Ktrans) measurement for aminomethylpyrazole derivatives averages 0.012 ± 0.003 min⁻¹ in rodent models, indicating moderate-to-high BBB penetration. This permeability correlates with key physicochemical parameters: molecular weight < 300 Da (191.21 Da for free base), moderate lipophilicity (cLogP 1.8-2.3), polar surface area < 70 Ų (approximately 58 Ų), and hydrogen bond donor count ≤ 2. The molecule's topological polar surface area (TPSA) of 41.5 Ų falls well below the 90 Ų threshold associated with restricted BBB permeability [2] [3] [8].
The methanamine group serves dual functions in neuroactive compounds: 1) Facilitating BBB transit through active transport mechanisms including carrier-mediated transport and adsorptive transcytosis; 2) Providing a versatile handle for prodrug design via imine formation, amidation, or Mannich reactions. Structural analogues featuring N-methylation (e.g., 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine hydrochloride) demonstrate modified BBB permeability profiles, with a 25% reduction in Ktrans values attributed to increased hydrogen bond donor capacity and steric factors. Longitudinal clinical MRI studies confirm that compounds with optimized BBB permeability profiles show reduced progression of white matter hyperintensities in cerebral small vessel disease models, suggesting neuroprotective potential [4] [8] [10].
Table 3: Blood-Brain Barrier Permeability Parameters
Compound | MW (Da) | cLogP | TPSA (Ų) | HBD Count | Ktrans (min⁻¹) | Transport Mechanism |
---|---|---|---|---|---|---|
(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine | 191.21 | 1.92 | 41.5 | 1 | 0.012 ± 0.003 | Passive diffusion + CAT1 |
N-Methyl derivative | 205.24 | 2.18 | 32.7 | 1 | 0.009 ± 0.002 | Passive diffusion |
3,5-Dimethyl analogue (hydrochloride) | 255.72 | 2.87 | 41.5 | 1 | 0.015 ± 0.004 | Passive diffusion + adsorptive |
Hydroxymethyl precursor | 192.19 | 1.45 | 48.1 | 1 | 0.005 ± 0.001 | Limited passive diffusion |
Abbreviations: TPSA = Topological Polar Surface Area; HBD = Hydrogen Bond Donor; Ktrans = Transfer Constant; CAT1 = Cationic Amino Acid Transporter 1
The molecular architecture of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine hydrochloride embodies contemporary medicinal chemistry principles: fluorine substitution for enhanced binding and metabolic stability; heterocyclic core for target engagement diversity; and primary amine functionality for optimized blood-brain barrier penetration. This strategic combination positions it as a versatile intermediate for developing central nervous system-targeted therapeutics, with potential applications spanning neuroinflammation, oncology, and neurodegenerative disorders [3] [8].
Table 4: Key Chemical Identifiers for (1-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine Hydrochloride
Identifier | Value |
---|---|
Systematic Name | 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride |
CAS Registry Number | 1185300-73-5 |
Molecular Formula | C₁₀H₁₁ClFN₃ |
Molecular Weight | 227.67 g/mol |
SMILES | FC1=CC=C(C=C1)N2N=CC(CN)=C2.[H]Cl |
InChI Key | SVPFXYQOPOGYAS-UHFFFAOYSA-N |
XLogP3 | 1.92 (free base) |
Hydrogen Bond Donors | 2 (amine hydrochloride) |
Hydrogen Bond Acceptors | 3 (pyrazole N, F, Cl) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: